4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide
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Overview
Description
4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group and a morpholinyl-benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the reaction of 2-aminophenol with nitrous acid, followed by cyclization.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole core is replaced by morpholine.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxadiazole-morpholine intermediate with 4-methoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxadiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-hydroxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide.
Reduction: Reduced benzoxadiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can be compared with other similar compounds:
- 4-methoxy-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)-benzamide
- 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
- 7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide |
InChI |
InChI=1S/C18H18N4O4/c1-24-13-4-2-12(3-5-13)18(23)19-14-6-7-15(17-16(14)20-26-21-17)22-8-10-25-11-9-22/h2-7H,8-11H2,1H3,(H,19,23) |
InChI Key |
SGLJOXDRFVRWKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4 |
Origin of Product |
United States |
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